

High-Throughput Screening Assays for MR 409 Analog: Application Notes and Protocols

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Compound of Interest

Compound Name: MR 409
Cat. No.: B15606928

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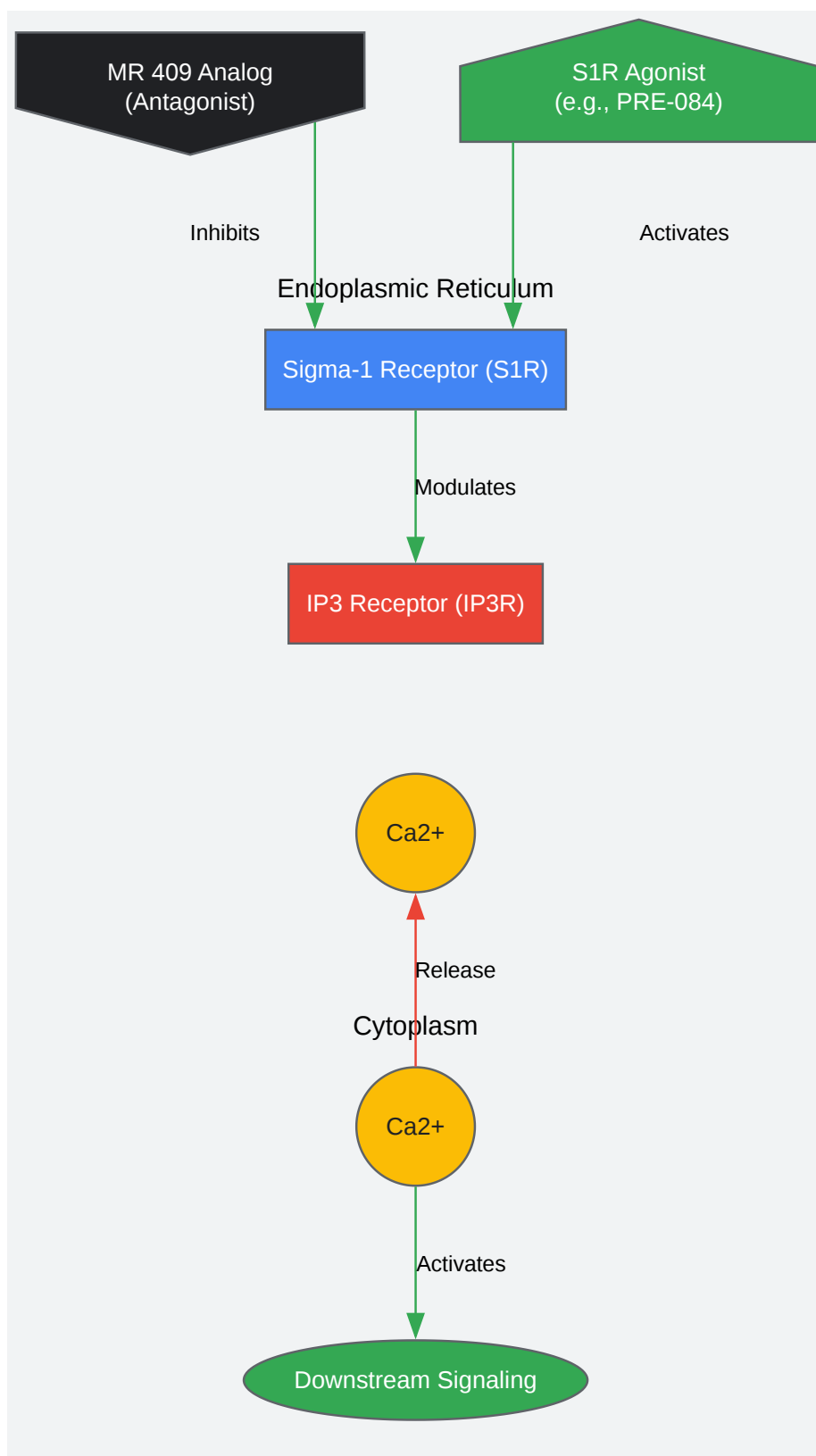
Introduction

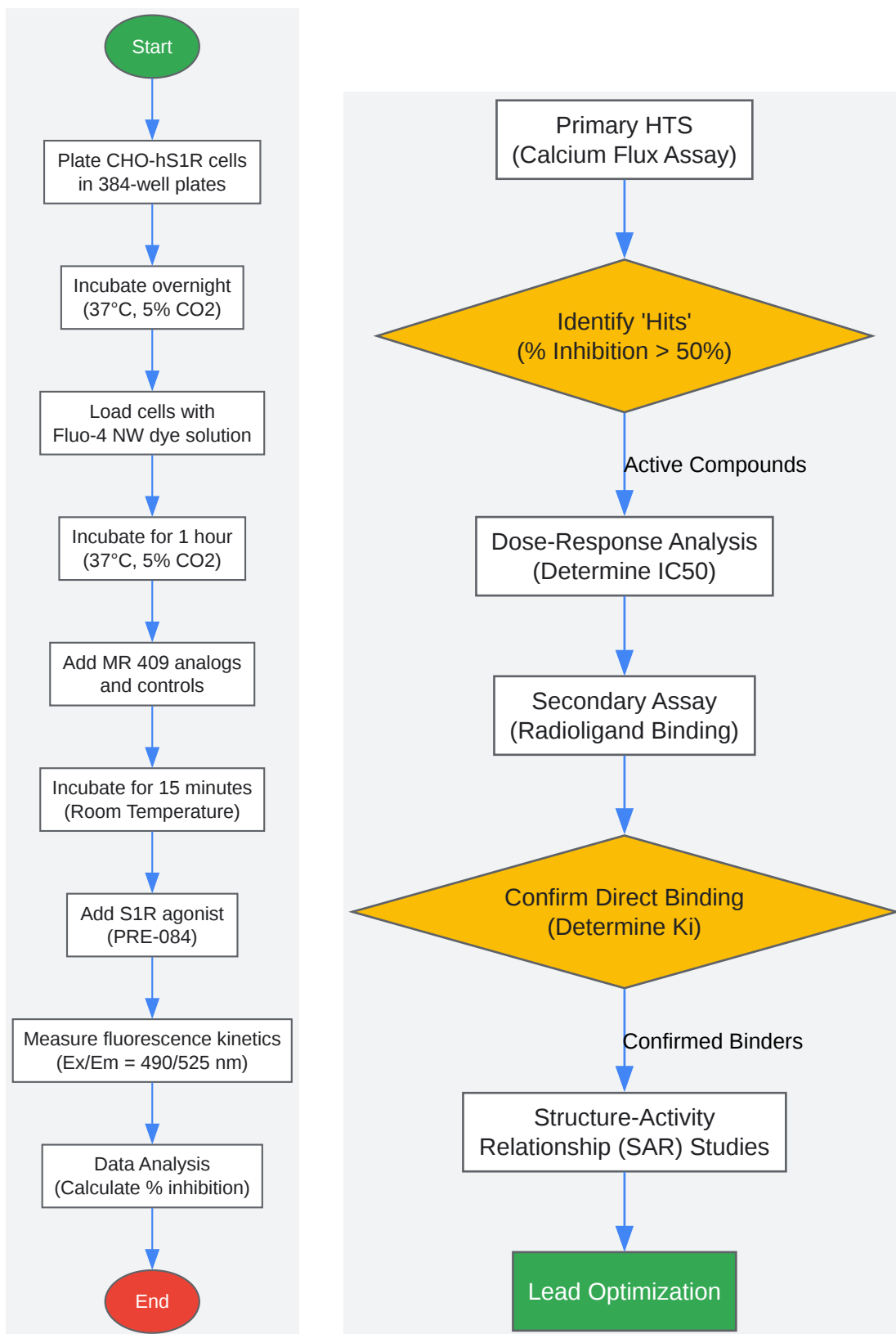
MR 409 is a novel series of compounds designed to modulate the activity of the Sigma-1 Receptor (S1R). The S1R is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in cellular stress responses and the regulation of intracellular calcium signaling. Due to its involvement in a variety of neurological and psychiatric disorders, the S1R is a promising therapeutic target. This document provides detailed application notes and protocols for high-throughput screening (HTS) of **MR 409** analogs to identify and characterize potent and selective S1R modulators.

The primary HTS assay described is a cell-based, fluorescence-based calcium flux assay. This assay is highly amenable to HTS and directly measures the functional consequence of S1R modulation, which involves the regulation of inositol 1,4,5-trisphosphate receptor (IP3R)-mediated calcium release from the ER.

Signaling Pathway

The Sigma-1 Receptor modulates intracellular calcium concentration through its interaction with the IP3 receptor at the ER membrane. Upon ligand binding, S1R can influence the release of calcium from the ER into the cytoplasm, a critical event in many cellular signaling cascades.





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- To cite this document: BenchChem. [High-Throughput Screening Assays for MR 409 Analogs: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15606928/docs#high-throughput-screening-assays-for-mr-409-analogs-application-notes-and-protocols>]

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